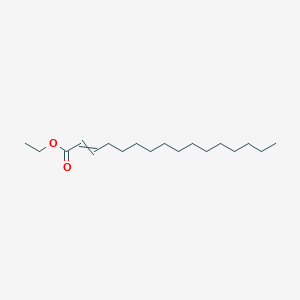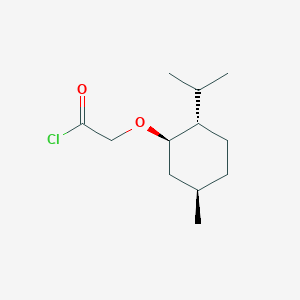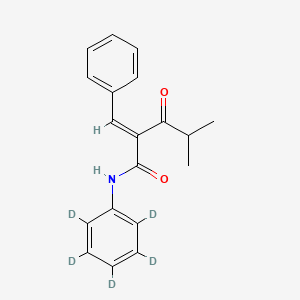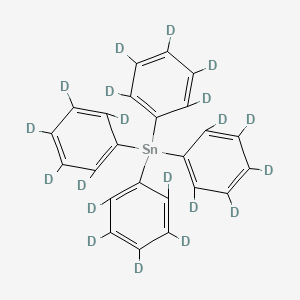
Ethyl hexadec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl hexadec-2-enoate, also known as ethyl (2E)-2-hexadecenoate, is an organic compound with the molecular formula C18H34O2. It is an ester derived from hexadecenoic acid and ethanol. This compound is characterized by a long hydrocarbon chain with a double bond at the second carbon position, making it an unsaturated fatty acid ester. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl hexadec-2-enoate can be synthesized through the esterification of hexadecenoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of a distillation column helps in the separation and purification of the ester from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions: Ethyl hexadec-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Hexadec-2-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl hexadec-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable emulsions.
Industry: It is used in the formulation of cosmetics, lubricants, and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of ethyl hexadec-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release hexadecenoic acid and ethanol, which can then participate in various biochemical pathways. The double bond in the compound allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Ethyl hexadec-2-enoate can be compared with other similar compounds, such as:
Ethyl hexadec-9-enoate: This compound has a double bond at the ninth position instead of the second position, leading to different chemical and biological properties.
Hexadec-2-enoic acid: The free acid form of this compound, which lacks the ethoxy group.
Ethyl palmitoleate: An ester of palmitoleic acid, which has a similar structure but different biological activities.
Properties
IUPAC Name |
ethyl hexadec-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h16-17H,3-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKVQOAYYIWUKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






